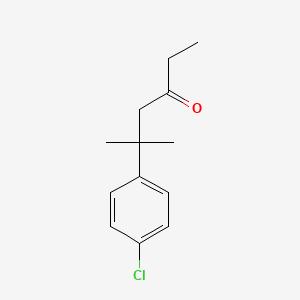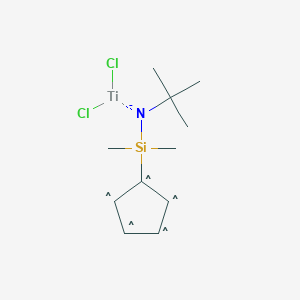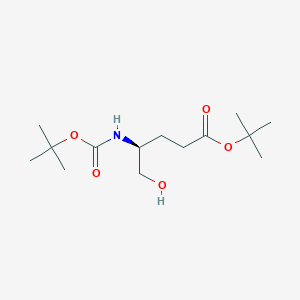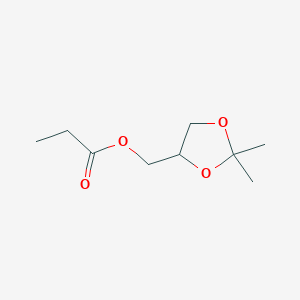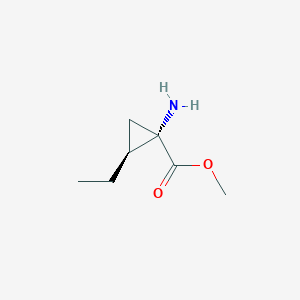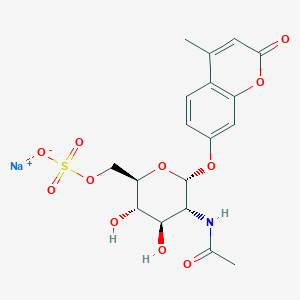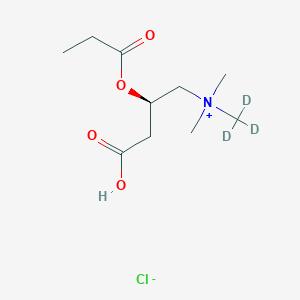
N-Ethyl-dl-norephedrine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for N-Ethyl-dl-norephedrine Hydrochloride involves the reduction of the carbonyl group in the precursor compound N-Ethyl-norpseudoephedrine followed by the addition of hydrochloric acid to form the hydrochloride salt. The starting materials include N-Ethyl-norpseudoephedrine, Lithium Aluminum Hydride, Hydrochloric Acid, Diethyl Ether, and Sodium Sulfate.Molecular Structure Analysis
The molecular formula of this compound is C9H13NO·HCl . Its molecular weight is 187.67 . The linear formula is C6H5CH(OH)CH(NH2)CH3·HCl .Chemical Reactions Analysis
The chemical reaction for the synthesis of this compound involves the reduction of the carbonyl group in N-Ethyl-norpseudoephedrine, followed by the addition of hydrochloric acid.Physical And Chemical Properties Analysis
This compound is a white, crystalline powder. It is soluble in water and alcohol. The melting point is 192.0 to 198.0 °C .Mécanisme D'action
N-Ethyl-dl-norephedrine Hydrochloride acts as an agonist of the adrenergic receptors. It binds to the alpha- and beta-adrenergic receptors, causing an increase in the release of neurotransmitters such as norepinephrine and epinephrine. This leads to an increase in heart rate, blood pressure, and other physiological responses.
Safety and Hazards
N-Ethyl-dl-norephedrine Hydrochloride is harmful if swallowed and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area . If swallowed, it is advised to call a poison center/doctor .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Ethyl-dl-norephedrine Hydrochloride involves the reduction of the carbonyl group in the precursor compound N-Ethyl-norpseudoephedrine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "N-Ethyl-norpseudoephedrine", "Lithium Aluminum Hydride", "Hydrochloric Acid", "Diethyl Ether", "Sodium Sulfate" ], "Reaction": [ "N-Ethyl-norpseudoephedrine is dissolved in diethyl ether and cooled to 0°C.", "Lithium Aluminum Hydride is added slowly to the solution while stirring.", "The reaction mixture is allowed to warm up to room temperature and stirred for several hours.", "The reaction is quenched with water and the organic layer is separated.", "The organic layer is washed with sodium sulfate and dried over anhydrous magnesium sulfate.", "The solvent is evaporated under reduced pressure to obtain N-Ethyl-norephedrine as a white solid.", "N-Ethyl-norephedrine is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "The resulting precipitate is filtered and washed with diethyl ether to obtain N-Ethyl-dl-norephedrine Hydrochloride as a white solid." ] } | |
Numéro CAS |
4831-14-5 |
Formule moléculaire |
C₁₁H₁₈ClNO |
Poids moléculaire |
215.72 |
Synonymes |
(αS)-rel-α-[(1R)-1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; _x000B_(R*,S*)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; (R*,S*)-(±)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; erythro-(±)-α-[1-(Ethylamino)ethyl]-benzyl Alcohol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



